molecular formula C6H11NO B3099231 2-Azaspiro[3.3]heptan-5-ol CAS No. 1352546-78-1

2-Azaspiro[3.3]heptan-5-ol

Cat. No.: B3099231
CAS No.: 1352546-78-1
M. Wt: 113.16
InChI Key: OOMIMZFFLZQKIU-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-5-ol is a bicyclic organic compound featuring a spirocyclic scaffold with a nitrogen atom in one ring and a hydroxyl group at the 5-position. Its hydrochloride salt (CAS: 2173991-60-9) has a molecular formula of C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . The compound is stored under inert atmosphere at 2–8°C and is associated with hazard warnings for skin, eye, and respiratory irritation (H315, H319, H335) . It is primarily used in research settings, with multiple suppliers in China, including Simcere Pharmaceutical Co., Ltd. and NINGBO WAYLEAD BIOTECHNOLOGY CO., LTD., which hold certifications such as ISO 9001 and REACH .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-1-2-6(5)3-7-4-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIMZFFLZQKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-5-ol typically involves cyclization reactions. One common method includes the cyclization of 3,3-bis(halomethyl)oxetane with amines in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (Dimethylformamide) at elevated temperatures (around 80°C) . Another approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but scalable routes typically focus on optimizing yield and purity while minimizing costs and safety risks. Protecting group-free routes and the use of cost-effective reagents are often prioritized .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrogen-containing ring can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to mimic other bioactive compounds, thereby influencing biological pathways. For example, it can act as a bioisostere of piperidine, interacting with similar molecular targets and pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-Azaspiro[3.3]heptan-5-ol and related azaspiro compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions Hazard Statements
This compound hydrochloride 2173991-60-9 C₆H₁₂ClNO 149.62 Hydroxyl, secondary amine 2–8°C (inert) H315, H319, H335
tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride 1801767-45-2 C₁₁H₂₁ClN₂O₂ 249.00 Carbamate, tertiary amine 2–8°C Not specified
2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one 1263296-80-5 C₂₀H₁₉NO 289.38 Ketone, diphenylmethyl Not specified Not specified
(7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride 2752149-34-9 C₆H₁₂ClNO 149.62 Hydroxyl, smaller spiro ring (2.4) Not specified Not specified
5-Methyl-5-azaspiro[2.4]heptan-7-ol 1550999-65-9 C₇H₁₃NO 127.18 Methyl, hydroxyl Not specified Not specified
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol 1349199-64-9 C₁₃H₁₇NO₃S 283.35 Tosyl, oxa (oxygen) Not specified Not specified

Key Differences and Implications

Spiro Ring Size: Compounds like (7R)-5-azaspiro[2.4]heptan-7-ol feature a smaller spiro system (2.4 vs. This structural difference impacts conformational flexibility and biological target interactions.

Functional Groups: The carbamate group in tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride serves as a protective moiety for amines, making it valuable in multistep syntheses . The tosyl group in 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol acts as a leaving group, facilitating substitution reactions in synthetic pathways .

Chirality and Stereochemistry :

  • (7R)-5-azaspiro[2.4]heptan-7-ol highlights the role of stereochemistry, where the R-configuration may influence binding affinity in enantioselective biological targets .

Solubility and Stability: Hydrochloride salts (e.g., this compound hydrochloride) generally exhibit higher aqueous solubility than neutral analogs, aiding in formulation for pharmacological studies .

Biological Activity

2-Azaspiro[3.3]heptan-5-ol is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development and as a bioisostere for piperidine derivatives.

The molecular formula of this compound is C6H11NOC_6H_{11}NO with a molecular weight of approximately 113.16 g/mol. Its structure includes two hydrogen bond donors and two hydrogen bond acceptors, which play a critical role in its biological interactions .

Target of Action : The compound primarily interacts with various biological targets, including receptors and enzymes, through pre-organized functional groups that enhance binding affinity.

Mode of Action : It is believed that this compound exerts its biological effects by inhibiting specific enzymes or modulating receptor activity, which can lead to alterations in cellular signaling pathways and gene expression .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor in enzymatic processes, potentially affecting metabolic pathways related to various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.
  • Neuropharmacological Effects : Due to its structural similarity to certain neurotransmitters, it is being investigated for potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A study conducted on spirocyclic inhibitors demonstrated that derivatives of this compound exhibited high inhibitory activity against SARS-CoV-2 protease with IC50 values in the submicromolar range, indicating potential as antiviral agents .
  • Study 2 : Another investigation highlighted the compound's role as a building block in synthesizing more complex molecules, which may lead to the development of new therapeutic agents targeting various diseases.

Applications in Drug Development

The unique structure of this compound allows it to serve multiple roles in drug development:

  • Scaffold for New Drugs : Its spirocyclic structure can be modified to create novel compounds with enhanced biological properties.
  • Bioisostere for Piperidine : This compound is explored as a substitute for piperidine in drug design, potentially improving pharmacokinetic profiles and reducing side effects.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionSignificant inhibition against various enzymes
AntimicrobialPotential antimicrobial properties
NeuropharmacologicalInvestigated for effects on neurological disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.3]heptan-5-ol
Reactant of Route 2
2-Azaspiro[3.3]heptan-5-ol

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